molecular formula C11H5Cl3O2 B1636712 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride CAS No. 381710-55-0

5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride

Cat. No.: B1636712
CAS No.: 381710-55-0
M. Wt: 275.5 g/mol
InChI Key: KXMCTDJVXINLHL-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 2,3-dichlorophenylfuran with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are frequently used solvents.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)furan-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various chemical reactions.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMCTDJVXINLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
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5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 5
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
Reactant of Route 6
Reactant of Route 6
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride

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